4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a thiazolo[5,4-b]pyridine core and a phenoxybenzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of the compound 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound disrupts this pathway, leading to potential downstream effects such as reduced cell proliferation and survival .
Result of Action
The result of the action of this compound is the inhibition of PI3K enzymatic activity, leading to a disruption in the PI3K/AKT/mTOR pathway . This disruption can lead to reduced cell proliferation and survival, making the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival . The compound’s sulfonamide functionality is essential for its inhibitory activity against PI3Kα, demonstrating potent inhibitory effects with nanomolar IC50 values . Additionally, it interacts with other biomolecules such as estrogen receptors and neuropeptides, influencing various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation . The compound also affects gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to inhibit the aggregation of human platelets and reduce collagen synthesis in liver fibrosis models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also modulates enzyme activity, such as inhibiting collagen prolyl-4-hydroxylase, which is involved in collagen synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites involved in cell signaling and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its ability to interact with target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of thiazolo[5,4-b]pyridine derivatives with appropriate phenol derivatives under specific conditions to introduce the phenoxy group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential as a kinase inhibitor, particularly in the context of cancer research. Its ability to inhibit phosphoinositide 3-kinase (PI3K) makes it a candidate for developing new anticancer drugs.
Medicine: In medicine, the compound's PI3K inhibitory activity suggests its potential use in treating various cancers. Its ability to modulate signaling pathways involved in cell growth and survival makes it a promising therapeutic agent.
Industry: In the industrial sector, this compound could be used in the development of new materials and chemicals. Its unique properties may be harnessed for creating advanced materials with specific functionalities.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core but may have different substituents on the pyridine ring.
Phenoxybenzenesulfonamide derivatives: These compounds have similar sulfonamide groups but differ in the aromatic ring structure.
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Properties
IUPAC Name |
4-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c28-32(29,21-14-12-20(13-15-21)30-19-5-2-1-3-6-19)27-18-10-8-17(9-11-18)23-26-22-7-4-16-25-24(22)31-23/h1-16,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSHWJRGAJQBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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